5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine
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Overview
Description
The compound “5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine” is a chemical compound with a molecular weight of 228.67 . It is a solid in form . The compound’s structure includes a thiazole ring, which is a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” includes a thiazole ring attached to a benzene ring via a methylene bridge . The benzene ring is substituted with chlorine and fluorine atoms . The exact spatial arrangement of these atoms and groups could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds are known to undergo reactions such as protodeboronation .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 228.67 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.Scientific Research Applications
Antimicrobial Applications
Researchers have investigated thiazole derivatives for their antimicrobial properties. For instance, the synthesis of novel 1,2,4-triazole derivatives, including thiazole compounds, demonstrated antimicrobial activities against various test microorganisms. Some compounds in this category were found to possess good or moderate activities, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Antitumor Properties
Several studies have explored the antitumor properties of thiazole derivatives. A preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles revealed selective, potent antitumor properties in vitro and in vivo. These compounds, through metabolic modification, exhibit cytocidal activity against specific human mammary carcinoma cell lines and significantly retard the growth of breast and ovarian xenograft tumors (Bradshaw et al., 2002).
Synthesis and Characterization
The synthetic routes and characterization of thiazole derivatives have been extensively studied. One study detailed the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, elaborating on the steps involved in creating these compounds and their biological efficacy against a range of microorganisms (Bektaş et al., 2007). Additionally, the synthesis, antimicrobial, and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole were investigated, showcasing a method for producing compounds with significant antibacterial and cytotoxic properties (Noolvi et al., 2014).
Future Directions
The future directions for the study of “5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine” could include further investigation into its synthesis, reactivity, and potential biological activity. Given the presence of the thiazole ring and the fluorophenyl group, this compound could be of interest in medicinal chemistry research .
Properties
IUPAC Name |
5-[(3-chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2S/c11-8-4-6(1-2-9(8)12)3-7-5-14-10(13)15-7/h1-2,4-5H,3H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLVAYKNTWGKSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CN=C(S2)N)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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